molecular formula C17H22N2OS B2623256 3,3-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide CAS No. 863512-72-5

3,3-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide

Cat. No.: B2623256
CAS No.: 863512-72-5
M. Wt: 302.44
InChI Key: VAWAVYUKQVQZQX-UHFFFAOYSA-N
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Description

Introduction to 3,3-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide

Historical Context and Discovery

The compound was first registered in PubChem on July 29, 2006, under the identifier CID 7152314, with subsequent updates reflecting advancements in structural characterization. Its emergence coincided with heightened interest in thiazole derivatives, a class renowned for bioactivity in antiviral, anticancer, and antimicrobial contexts. While the exact laboratory of origin remains unspecified, its inclusion in the ChEMBL database (CHEMBL1494867) underscores its relevance to drug discovery pipelines. Early synthetic routes likely involved condensation reactions between thiazole precursors and branched alkanoic acid derivatives, though detailed protocols are yet to be disclosed in public domains.

Significance in Heterocyclic Chemistry

Thiazoles, characterized by a five-membered ring containing nitrogen and sulfur, serve as privileged scaffolds in medicinal chemistry. The phenyl-thiazole motif in this compound enhances π-π stacking interactions with biological targets, while the 3,3-dimethylbutanamide side chain introduces steric bulk, potentially modulating solubility and binding kinetics. Comparative analyses with analogs, such as N-[2-(2-(4-chlorophenyl)-1,3-thiazol-4-yl)ethyl]butanamide (CAS: 932986-18-0), reveal that substituent variations at the phenyl and amide positions critically influence bioactivity. This molecule’s hybrid architecture exemplifies the strategic fusion of hydrophobic and polar domains to optimize pharmacokinetic profiles.

Nomenclature and Structural Classification

The IUPAC name, This compound , systematically describes its structure:

  • 3,3-dimethylbutanamide : A branched amide with methyl groups at the third carbon.
  • 2-(2-phenyl-1,3-thiazol-4-yl)ethyl : A thiazole ring substituted with phenyl at position 2 and linked via an ethyl group.

The SMILES notation $$ \text{CC(C)(C)CC(=O)NCCC1=CSC(=N1)C2=CC=CC=C2 $$ provides a linear representation, while the InChIKey $$ \text{VAWAVYUKQVQZQX-UHFFFAOYSA-N} $$ uniquely identifies its stereochemical configuration. Classified as a thiazole-amide hybrid , it belongs to the broader family of nitrogen-sulfur heterocycles, which are pivotal in designing enzyme inhibitors and receptor modulators.

Table 1: Key Structural and Chemical Identifiers
Property Value
Molecular Formula $$ \text{C}{17}\text{H}{22}\text{N}_{2}\text{OS} $$
Molecular Weight 302.4 g/mol
IUPAC Name This compound
SMILES CC(C)(C)CC(=O)NCCC1=CSC(=N1)C2=CC=CC=C2
InChIKey VAWAVYUKQVQZQX-UHFFFAOYSA-N
ChEMBL ID CHEMBL1494867

Research Scope and Objectives

Current research priorities for this compound include:

  • Synthetic Optimization : Developing efficient routes to maximize yield and purity, potentially leveraging microwave-assisted or catalytic methods.
  • Biological Screening : Evaluating its activity against targets such as kinases, GPCRs, or microbial enzymes, informed by its presence in ChEMBL.
  • Structure-Activity Relationship (SAR) Studies : Probing the roles of the dimethylbutanamide chain and phenyl-thiazole moiety in target engagement.
  • Computational Modeling : Using molecular docking to predict binding modes in silico, reducing experimental overhead.

Properties

IUPAC Name

3,3-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-17(2,3)11-15(20)18-10-9-14-12-21-16(19-14)13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWAVYUKQVQZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCCC1=CSC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815180
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide typically involves the formation of the thiazole ring followed by the attachment of the butanamide moiety. One common method involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Features Molecular Weight Key Differences vs. Target Compound Potential Biological Implications References
3,3-Dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide Phenyl-thiazole + 3,3-dimethylbutanamide 316.43 (calc.) Reference compound Optimized lipophilicity and steric bulk
N-[2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide (Azoramide) 4-Chlorophenyl-thiazole + unsubstituted butanamide 308.83 Chlorine substituent; lacks dimethyl groups Enhanced electron-withdrawing effects
2-Phenoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide Phenyl-thiazole + phenoxyacetamide 335.40 (calc.) Acetamide backbone + phenoxy group Increased rigidity; altered binding affinity
3-Methyl-N-(2,2,2-trichloro-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}ethyl)butanamide Trichloroethyl + pyrazolyl-thioureido + 3-methylbutanamide 576.40 Bulky trichloroethyl and pyrazolyl groups Steric hindrance; potential protease inhibition
(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide Trifluoromethylphenyl + thiourea + dimethylbutanamide 491.49 Fluorine-rich substituents; thiourea linkage Metabolic stability; improved bioavailability

Key Insights from Comparative Analysis

Substituent Effects: Electron-Withdrawing Groups: Azoramide’s 4-chlorophenyl group (vs. phenyl in the target compound) may enhance binding to electron-deficient receptors .

Backbone Modifications: Replacing butanamide with acetamide (e.g., 2-phenoxy-acetamide in ) reduces chain length, limiting conformational flexibility and possibly altering target selectivity .

Steric and Metabolic Considerations :

  • The bulky trichloroethyl group in ’s compound introduces steric hindrance, which could reduce off-target interactions but complicate synthesis .
  • Fluorinated analogs () exhibit enhanced metabolic stability due to the strength of C-F bonds, a feature absent in the target compound .

Biological Activity

3,3-Dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2OSC_{16}H_{20}N_2OS, with a molecular weight of approximately 304.41 g/mol. The structure features a butanamide core substituted with a thiazole ring and a phenyl group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC16H20N2OSC_{16}H_{20}N_2OS
Molecular Weight304.41 g/mol
IUPAC NameThis compound

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an enzyme inhibitor and therapeutic agent.

Enzyme Inhibition

One of the primary areas of research involves the compound's inhibitory effects on acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. Compounds with thiazole moieties have shown promising AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. For example, related compounds demonstrated IC50 values as low as 2.7 µM for AChE inhibition .

The mechanism by which this compound exerts its biological effects may involve:

  • Binding Affinity : The thiazole and phenyl groups enhance binding affinity to target enzymes.
  • Molecular Docking Studies : Computational studies have suggested that the compound fits well into the active site of AChE, stabilizing the enzyme-substrate complex and inhibiting activity .

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds in various biological contexts:

  • Alzheimer’s Disease : Research indicates that compounds similar to this compound can significantly inhibit AChE activity and improve cognitive function in animal models .
  • Cancer Research : Investigations into the cytotoxic effects of thiazole-based compounds have shown that they can induce apoptosis in cancer cells through pathways involving caspases and mitogen-activated protein kinases (MAPKs) .

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